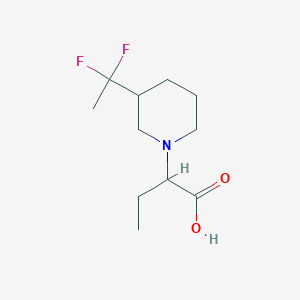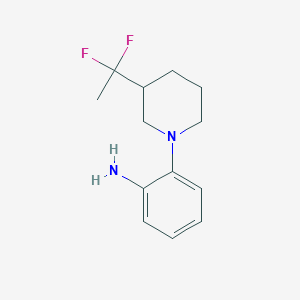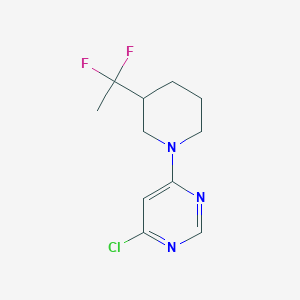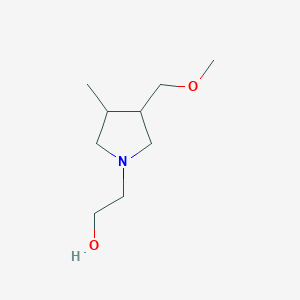
4-Bromo-6-(4-fluorobenzyl)pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidines involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of 4-Bromo-6-(4-fluorobenzyl)pyrimidine consists of a pyrimidine ring substituted with a bromine atom at the 4th position and a 4-fluorobenzyl group at the 6th position .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C11H8BrFN2 and a molecular weight of 267.1 g/mol.Applications De Recherche Scientifique
Anticonvulsant and Antidepressant Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidine, structurally related to 4-Bromo-6-(4-fluorobenzyl)pyrimidine, possess potential anticonvulsant and antidepressant activities. Compounds within this class demonstrated significant pharmacological effects, outperforming reference drugs like carbamazepine in certain tests. Furthermore, some derivatives exhibited notable antidepressant properties comparable to fluoxetine (Zhang et al., 2016).
Antibacterial and Antinociceptive Effects
Amino-pyrimidine derivatives have shown varied biological activities, including antimicrobial effects against certain Gram-negative bacterial strains like E. coli. Additionally, specific bromo-substituted amino-pyrimidines exhibited appreciable antinociceptive responses, highlighting their potential in pain management (Waheed et al., 2008).
Synthetic Oligonucleotide Probes
The C-5 position of pyrimidine nucleosides is a focal point for modifications due to its biological significance, particularly in the development of antitumor or antiviral agents. Modified C-5-substituted pyrimidine nucleosides are being explored for use in synthetic oligonucleotide probes, offering promising applications in therapeutic agents and biotechnological tools (Youn, 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives can act as inhibitors for various kinases .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, often inhibiting their function .
Biochemical Pathways
It is known that pyrimidine derivatives can affect various biochemical pathways depending on their specific targets .
Result of Action
The inhibition of target kinases by pyrimidine derivatives can lead to various cellular effects, potentially including the inhibition of cell proliferation .
Propriétés
IUPAC Name |
4-bromo-6-[(4-fluorophenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2/c12-11-6-10(14-7-15-11)5-8-1-3-9(13)4-2-8/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYYXUNHOIUYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=NC=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1481048.png)
![3-(Tert-butyl) 1-methyl 3-azabicyclo[3.2.0]heptane-1,3-dicarboxylate](/img/structure/B1481049.png)
![2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1481055.png)
![1-methoxy-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481056.png)
![1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481057.png)
![2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetonitrile](/img/structure/B1481059.png)


